molecular formula C10H18N4O B2514433 4-Amino-N,1-dipropyl-1H-pyrazole-5-carboxamide CAS No. 2101198-69-8

4-Amino-N,1-dipropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2514433
CAS No.: 2101198-69-8
M. Wt: 210.281
InChI Key: OOKYUBHZOUWFJP-UHFFFAOYSA-N
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Description

4-Amino-N,1-dipropyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its amino group at the 4-position and dipropyl substitutions at the N and 1 positions.

Preparation Methods

The synthesis of 4-Amino-N,1-dipropyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the amino and dipropyl groups. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

4-Amino-N,1-dipropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, often using halogenated reagents under basic conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N,1-dipropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

4-Amino-N,1-dipropyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:

This compound’s unique combination of functional groups and substitutions makes it a valuable entity in both research and industrial applications. Its versatility and potential for further functionalization highlight its importance in the field of chemistry and beyond.

Properties

IUPAC Name

4-amino-N,2-dipropylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-5-12-10(15)9-8(11)7-13-14(9)6-4-2/h7H,3-6,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKYUBHZOUWFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=NN1CCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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